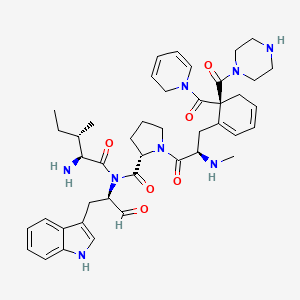

L-366811

Description

Properties

CAS No. |

127819-95-8 |

|---|---|

Molecular Formula |

C43H56N8O6 |

Molecular Weight |

781.0 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S)-2-amino-3-methylpentanoyl]-N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[(2R)-2-(methylamino)-3-[(6R)-6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H56N8O6/c1-4-29(2)37(44)40(55)51(32(28-52)25-30-27-47-34-15-7-6-14-33(30)34)39(54)36-16-12-22-50(36)38(53)35(45-3)26-31-13-8-9-17-43(31,41(56)48-20-10-5-11-21-48)42(57)49-23-18-46-19-24-49/h5-11,13-15,20,27-29,32,35-37,45-47H,4,12,16-19,21-26,44H2,1-3H3/t29-,32+,35+,36-,37-,43-/m0/s1 |

InChI Key |

PQTORSHXODXZHK-FZOIMTHESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N([C@H](CC1=CNC2=CC=CC=C21)C=O)C(=O)[C@@H]3CCCN3C(=O)[C@@H](CC4=CC=CC[C@@]4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N |

Canonical SMILES |

CCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N |

Appearance |

Solid powder |

Other CAS No. |

127819-95-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclo-(proline-tryptophan-isoleucine-pipecolic acid-piperazine-2-carboxylic acid-N-Me-phenylalanine) L 366811 L-366,811 L-366811 |

Origin of Product |

United States |

Foundational & Exploratory

L-366811: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366811 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in the management of preterm labor, its utility has expanded significantly, establishing it as a critical pharmacological tool for probing the multifaceted physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream intracellular signaling pathways, and its functional effects. This document includes detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism through which this compound exerts its effects is by acting as a competitive antagonist at the oxytocin receptor. The OTR is a class A G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many of oxytocin's physiological actions, including uterine contractions and social bonding.

This compound competitively binds to the oxytocin receptor, thereby preventing oxytocin from binding and initiating this downstream signaling cascade. By blocking the activation of the OTR, this compound effectively inhibits the physiological responses mediated by oxytocin.[1]

Data Presentation: Binding Affinity and Selectivity

The efficacy and safety of a receptor antagonist are largely determined by its binding affinity for the target receptor and its selectivity over other related receptors. This compound has been characterized as a high-affinity antagonist for the oxytocin receptor with significant selectivity over the structurally similar vasopressin receptors (V1a and V2). The following tables summarize the quantitative data on the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound for the Oxytocin Receptor

| Species | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Human | Uterus | Radioligand Binding | IC50 | 26 | [2] |

| Rat | Uterus | Radioligand Binding | IC50 | 8.9 | [2] |

| Coyote | - | Radioligand Binding | Ki | 12.38 | [3] |

Table 2: Selectivity Profile of this compound

| Receptor | Species | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. Human OTR | Reference |

| Vasopressin V1a | Human | Liver | Radioligand Binding | IC50 | 510 | ~20 | [2] |

| Vasopressin V2 | Human | Kidney | Radioligand Binding | IC50 | 960 | ~37 | [2] |

| Vasopressin V1a | Rat | Liver | Radioligand Binding | IC50 | 890 | - | [2] |

| Vasopressin V2 | Rat | Kidney | Radioligand Binding | IC50 | 2400 | - | [2] |

Table 3: Functional Antagonism of this compound

| Species | Tissue | Assay | Parameter | Value | Reference |

| Rat | Isolated Uterus | Uterine Contraction | pA2 | 8.9 |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for the oxytocin receptor.

Objective: To measure the ability of this compound to displace a radiolabeled oxytocin receptor ligand.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from human myometrium or a recombinant cell line).

-

Radioligand (e.g., [3H]-Oxytocin).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Varying concentrations of this compound (or vehicle for total binding and a saturating concentration of unlabeled oxytocin for non-specific binding).

-

A fixed concentration of [3H]-Oxytocin (typically at its Kd).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.

Objective: To determine the potency of this compound as an antagonist of oxytocin-induced calcium mobilization.

Materials:

-

Cells expressing the oxytocin receptor (e.g., CHO-OTR or primary myometrial cells).

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Oxytocin.

-

This compound.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Methodology:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to an appropriate confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS containing a small percentage of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add a fixed concentration of oxytocin to stimulate calcium release and immediately begin recording the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio (340/380 nm) as an indicator of the change in intracellular calcium concentration.

-

Determine the peak response for each condition.

-

Plot the percentage of inhibition of the oxytocin-induced calcium response against the log concentration of this compound and determine the IC50 value using non-linear regression.

-

Signaling Pathways

The following diagram illustrates the canonical oxytocin receptor signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the oxytocin receptor. Its mechanism of action is centered on the competitive blockade of the OTR, leading to the inhibition of the Gq/11-mediated signaling cascade that results in the generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This antagonism effectively prevents the physiological responses elicited by oxytocin. The quantitative data on its binding affinity and selectivity, combined with detailed experimental protocols, underscore its importance as a valuable tool for research in endocrinology, neuroscience, and drug development. Further investigation into the nuanced downstream effects of this compound in various tissues and cell types will continue to illuminate the diverse roles of the oxytocin system in health and disease.

References

A Technical Guide to the Oxytocin Receptor Binding Affinity and Mechanism of Action of L-368,899

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Initially developed for the potential prevention of preterm labor, L-368,899 has become an invaluable pharmacological tool in animal research for the selective blockade of OTRs, aiding in the elucidation of the oxytocin system's role in physiology and behavior.[1][2][3][4][5] Its utility is enhanced by its oral bioavailability and ability to penetrate the blood-brain barrier, making it suitable for investigating both peripheral and central oxytocinergic pathways.[2][6]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[2] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][7] This inhibition of OTR activation prevents the physiological and behavioral responses typically mediated by oxytocin.[2]

Binding Affinity and Selectivity Data

The binding affinity of L-368,899 for the oxytocin receptor has been quantified across various species. Its selectivity is typically determined by comparing its affinity for the OTR to that of the structurally similar vasopressin 1a receptor (AVPR1a).

| Species / Tissue | Receptor | Assay Type | Value (nM) | Metric | Reference(s) |

| Coyote (Brain) | OXTR | Radioligand Binding | 12.38 | Ki | [1][8] |

| Human (Uterus) | OXTR | Radioligand Binding | 26 | IC₅₀ | [3][9] |

| Rat (Uterus) | OXTR | Radioligand Binding | 8.9 | IC₅₀ | [3][9] |

| Coyote (Brain) | AVPR1a | Radioligand Binding | 511.6 - 870.7 | Ki | [1][8] |

| Human (Liver) | V₁a | Radioligand Binding | 370 - 510 | IC₅₀ | [3][9] |

| Human (Kidney) | V₁a | Radioligand Binding | 960 | IC₅₀ | [3] |

| Rat (Liver) | V₁a | Radioligand Binding | 890 | IC₅₀ | [3] |

| Rat (Kidney) | V₁a | Radioligand Binding | 2400 | IC₅₀ | [3] |

Studies in coyote brain tissue show that L-368,899 is approximately 40 to 70 times more selective for the OXTR over the AVPR1a.[1][8] However, some research using human brain tissue suggests that L-368,899 may bind with a slightly higher affinity to the AVPR1a than the OXTR, highlighting the importance of species- and tissue-specific validation.[10][11]

Experimental Protocols

Protocol: Competitive Binding Autoradiography

This protocol outlines a common method used to determine the binding affinity (Ki) and selectivity of L-368,899.[8][10]

1. Tissue Preparation:

-

Obtain fresh-frozen postmortem brain tissue from the species of interest. Tissues known to have high expression of the target receptors are used (e.g., human substantia nigra for OXTR, primary visual cortex for AVPR1a).[10]

-

Slice the frozen tissue into thin sections (e.g., 20 µm) using a cryostat at approximately -15°C.[10]

-

Mount the tissue sections onto microscope slides and store them at -80°C in sealed boxes with desiccant until use.[8]

2. Competitive Binding Incubation:

-

Prepare a series of incubation solutions. Each solution contains:

-

Incubate adjacent tissue sections with these solutions, allowing the radioligand and competitor to compete for binding to the receptors on the tissue.

3. Washing:

-

After incubation, wash the slides in buffer to remove any unbound radioligand and competitor.[2] This step is critical to reduce non-specific background signal.

4. Signal Detection and Quantification:

-

Appose the dried slides to phosphor imaging screens or use a calibrated digital densitometry system.[2][8]

-

Quantify the density of the radioactive signal in the specific brain regions of interest for each L-368,899 concentration.

5. Data Analysis:

-

Generate a competition curve by plotting the specific binding of the radioligand (total binding minus non-specific binding) as a function of the log concentration of L-368,899.[2]

-

The concentration of L-368,899 that inhibits 50% of the specific radioligand binding is determined as the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[2]

Signaling Pathways

Oxytocin Receptor Signal Transduction

The oxytocin receptor is primarily coupled to Gαq/11 G-proteins.[2] The binding of oxytocin to the OTR initiates a conformational change, leading to the activation of this G-protein and the subsequent stimulation of Phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic or sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[13] The resulting increase in intracellular Ca²⁺ concentration is a key event that leads to various physiological responses, such as the contraction of uterine smooth muscle.[13][14] The OTR can also couple to other G-proteins (Gαi/Gαo) and activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways.[12][14]

As a competitive antagonist, L-368,899 binds to the OTR but does not induce the necessary conformational change to activate the G-protein. It effectively occupies the receptor, preventing oxytocin from binding and thereby blocking the entire downstream signaling cascade at its origin.

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-368,899 - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 11. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

- 12. journals.physiology.org [journals.physiology.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: L-366,811 - A Potent and Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound L-366,811, a potent and selective oxytocin receptor antagonist, is intended for research purposes only. This document is a technical guide and does not constitute medical advice.

Introduction

L-366,811 is a non-peptide antagonist of the oxytocin receptor (OTR). Its high affinity and selectivity for the OTR have made it a valuable tool in pharmacological research to investigate the diverse physiological roles of the oxytocin system. This guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to L-366,811.

Chemical Structure and Properties

Chemical Structure

The systematic IUPAC name for L-366,811 is 1-[4-(1-acetyl-4-(4-hydroxyphenyl)piperazin-2-yl)-2-methoxyphenyl]ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of L-366,811 is presented in the table below.

| Property | Value |

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 384.43 g/mol |

| CAS Number | 149494-43-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| SMILES | CC(=O)N1CCN(CC1c1ccc(cc1)O)c1ccc(c(c1)OC)C(=O)C |

Pharmacological Properties

L-366,811 acts as a competitive antagonist at the human oxytocin receptor. Its high affinity and selectivity are crucial for its utility in distinguishing the effects of oxytocin from those of the closely related vasopressin.

| Parameter | Species | Value |

| Binding Affinity (Ki) | Human Oxytocin Receptor | 0.8 nM |

| Selectivity | >100-fold for OTR over Vasopressin V1a, V1b, and V2 receptors |

Signaling Pathways

L-366,811, by blocking the oxytocin receptor, inhibits the downstream signaling cascades typically initiated by oxytocin binding. The primary pathway affected is the Gq/11-phospholipase C (PLC) pathway.

Caption: L-366,811 inhibits the oxytocin-induced Gq/11-PLC signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of L-366,811 for the oxytocin receptor.

Caption: Workflow for determining the binding affinity of L-366,811.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human oxytocin receptor are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [3H]-oxytocin (the radioligand) and a range of concentrations of the competing ligand, L-366,811.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve and determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of L-366,811 to inhibit oxytocin-induced intracellular calcium release.

Methodology:

-

Cell Culture: Cells expressing the oxytocin receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of L-366,811.

-

Oxytocin Stimulation: Oxytocin is added to the cells to stimulate calcium mobilization.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The ability of L-366,811 to inhibit the oxytocin-induced calcium signal is quantified to determine its potency (IC50).

Conclusion

L-366,811 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The experimental protocols described in this guide provide a foundation for the in vitro characterization of this and similar compounds.

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in managing preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research to elucidate the central roles of oxytocin in social behavior and other physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-368,899, including detailed experimental protocols and a summary of its binding kinetics and in vivo efficacy.

Introduction

Oxytocin, a neuropeptide hormone, plays a crucial role in a wide array of physiological and behavioral processes, including uterine contractions, lactation, and the modulation of social behaviors. The actions of oxytocin are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of the oxytocin system. L-368,899, a non-peptide small molecule, offers significant advantages over peptide-based antagonists, including oral bioavailability and central nervous system penetration.

Discovery and Synthesis

L-368,899, chemically known as 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, was developed as part of a program to identify non-peptide oxytocin antagonists with potential utility in managing preterm labor.[1]

Synthesis Protocol

(Detailed step-by-step synthesis protocol is not available in the provided search results).

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other downstream effectors, lead to various cellular responses, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.

Data Presentation

The binding affinity and in vivo efficacy of L-368,899 have been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Selectivity

| Species | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference(s) |

| Rat | Uterus OTR | Radioligand Binding | IC50 | 8.9 | [1] |

| Human | Uterus OTR | Radioligand Binding | IC50 | 26 | [1] |

| Human | V1a Receptor | Radioligand Binding | IC50 | 370 | [2] |

| Human | V2 Receptor | Radioligand Binding | IC50 | 570 | [2] |

| Coyote | Brain OTR | Radioligand Binding | Ki | 12.38 | [3] |

| Coyote | Brain AVPR1a | Radioligand Binding | Ki | 870.7 | [3] |

Table 2: In Vivo Efficacy

| Species | Assay | Route of Administration | Parameter | Value | Reference(s) |

| Rat | Oxytocin-induced uterine contractions | Intravenous (i.v.) | AD50 | 0.35 mg/kg | [1] |

| Rat | Oxytocin-induced uterine contractions | Intraduodenal (i.d.) | AD50 | 7.0 mg/kg | [1] |

Table 3: Pharmacokinetic Parameters

| Species | Dose | Route of Administration | Oral Bioavailability (%) |

| Rat | 10 mg/kg | p.o. | 35 |

| Dog | 5 mg/kg | p.o. | 25 |

| Chimpanzee | - | p.o. | 21 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for the oxytocin receptor.

Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from rat uterus or transfected cell lines).

-

Radioligand: [³H]-oxytocin or a suitable radio-iodinated analog (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA).[3]

-

L-368,899 stock solution (e.g., 10 mM in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and protease inhibitors).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet with binding buffer and resuspend to a final protein concentration of approximately 50-100 µ g/assay tube.

-

Assay Setup: In polypropylene tubes, add in the following order:

-

Binding buffer.

-

Increasing concentrations of L-368,899 (or vehicle for total binding, and a high concentration of unlabeled oxytocin for non-specific binding).

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Membrane suspension.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-368,899 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Uterine Contraction Assay

This protocol is based on the methodology used to determine the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions in rats.[1][4]

Objective: To determine the dose-dependent effect of L-368,899 on oxytocin-induced uterine contractions in vivo.

Materials:

-

Female Sprague-Dawley rats, estrogen-primed.

-

L-368,899 solution for administration (e.g., dissolved in saline).

-

Oxytocin solution for injection.

-

Anesthetic (e.g., pentobarbital sodium).

-

Intrauterine balloon catheter connected to a pressure transducer.

-

Data acquisition system.

Procedure:

-

Animal Preparation: Anesthetize an estrogen-primed female rat. Surgically insert an intrauterine balloon catheter into one uterine horn to monitor changes in uterine pressure.

-

Baseline Recording: Allow the animal to stabilize and record baseline uterine activity.

-

Drug Administration: Administer L-368,899 via the desired route (e.g., intravenous bolus injection) at various doses.

-

Oxytocin Challenge: After a predetermined time following L-368,899 administration (e.g., 5-15 minutes), administer a bolus of oxytocin to induce uterine contractions.[5]

-

Data Acquisition: Continuously record the uterine contractile response (frequency and amplitude of contractions).

-

Data Analysis: Quantify the contractile response, for example, by integrating the area under the curve of the pressure recording for a set period. Determine the dose of L-368,899 that causes a 50% reduction in the oxytocin-induced response (AD50).

Conclusion

L-368,899 is a well-characterized, selective antagonist of the oxytocin receptor with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile, including oral bioavailability and CNS penetration, makes it a valuable pharmacological tool for both peripheral and central nervous system research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.

References

- 1. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of L-368,899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Notice: The compound "L-366811" as specified in the initial request did not yield specific scientific data. It is highly probable that this was a typographical error for L-368,899 , a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor (OTR). This document proceeds with the in vitro characterization of L-368,899.

Introduction

L-368,899 is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier also makes it suitable for investigating the central effects of oxytocin receptor blockade.

This technical guide provides a comprehensive overview of the in vitro characterization of L-368,899, including its binding affinity, selectivity, and functional antagonism. Detailed experimental protocols and visual representations of key pathways and workflows are presented to support research and development efforts in related fields.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.[2][3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.[2][3] L-368,899 competitively inhibits this pathway by blocking the initial binding of oxytocin to its receptor.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of L-368,899 for the Oxytocin Receptor

| Species/Tissue | Parameter | Value (nM) |

| Rat Uterus | IC50 | 8.9 |

| Human Uterus | IC50 | 26 |

| Coyote Brain (OXTR) | Ki | 12.38 |

Table 2: In Vitro Selectivity Profile of L-368,899

| Receptor | Species/Tissue | Parameter | Value (nM) | Selectivity (fold) vs. OTR |

| Vasopressin V1a Receptor | Human | IC50 | 370 | > 40 |

| Vasopressin V2 Receptor | Human | IC50 | 570 | > 60 |

| Vasopressin V1a Receptor | Coyote Brain | Ki | 511.6 | ~41 |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of L-368,899 for the oxytocin receptor.

Materials:

-

Tissue homogenates or cell membranes expressing the oxytocin receptor.

-

Radioligand: e.g., [³H]-Oxytocin or a selective radiolabeled antagonist.

-

L-368,899

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the oxytocin receptor via homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of radioligand.

-

Increasing concentrations of L-368,899 (competitor).

-

Membrane preparation.

-

For total binding, no competitor is added.

-

For non-specific binding, a high concentration of a non-labeled ligand is added.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue.

Objective: To determine the functional antagonist potency of L-368,899.

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat).

-

Organ bath system with force-displacement transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Oxytocin

-

L-368,899

Procedure:

-

Tissue Preparation: Isolate uterine horns and cut them into longitudinal strips.

-

Mounting: Mount the uterine strips in organ baths containing physiological salt solution under a resting tension.

-

Equilibration: Allow the tissues to equilibrate until regular, spontaneous contractions are observed.

-

Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response.

-

Antagonist Addition: Once the oxytocin-induced contractions are stable, add cumulative concentrations of L-368,899 to the bath.

-

Data Recording: Continuously record the isometric contractions of the uterine strips.

-

Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of L-368,899.

-

Generate a concentration-response curve for the inhibitory effect of L-368,899 on the oxytocin-induced contractions.

-

Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Alternatively, an IC50 for the inhibition of the oxytocin response can be determined.

-

Conclusion

L-368,899 is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its in vitro profile, demonstrating high binding affinity and significant selectivity over related vasopressin receptors, has established it as a critical tool in pharmacological research. The methodologies outlined in this guide provide a framework for the continued investigation of L-368,899 and other modulators of the oxytocin system, facilitating a deeper understanding of its role in health and disease.

References

L-368,899: A Technical Guide to Vasopressin Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-368,899 is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1] Developed initially for potential use in managing preterm labor, it has become a valuable research tool for investigating the role of oxytocin in the central nervous system, particularly in social behaviors.[2][3] This technical guide provides an in-depth analysis of the selectivity profile of L-368,899 for the vasopressin receptor subtypes (V1a and V2) in comparison to its high affinity for the oxytocin receptor. While comprehensive binding data is available for the V1a and V2 receptors, affinity for the V1b receptor subtype has not been extensively reported in the available scientific literature. This document summarizes the quantitative binding data, details the experimental methodologies used for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary: Receptor Binding Affinity

The selectivity of L-368,899 is primarily defined by its differential binding affinities to the oxytocin and vasopressin receptors. The following tables consolidate the available quantitative data from in vitro radioligand binding assays.

Table 1: L-368,899 Binding Affinity (IC50) Data

| Receptor | Species/Tissue | IC50 (nM) | Reference |

| Oxytocin (OTR) | Rat Uterus | 8.9 | [3][4] |

| Oxytocin (OTR) | Human Uterus | 26 | [3] |

| Vasopressin V1a | - | 370 | [4] |

| Vasopressin V2 | - | 570 | [4] |

| Vasopressin V1b | - | Data not available |

Table 2: L-368,899 Binding Affinity (Ki) Data

| Receptor | Species/Tissue | Ki (nM) | Reference |

| Oxytocin (OTR) | Coyote Brain | 12.38 | [5] |

| Vasopressin V1a | Coyote Brain | 511.6 | [5] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which an antagonist would occupy 50% of the receptors if no agonist were present. Lower values indicate higher binding affinity.

Based on the available data, L-368,899 demonstrates a significant selectivity for the oxytocin receptor over the vasopressin V1a and V2 receptors. The selectivity for OTR over V1a is approximately 40-fold.[4][5]

Experimental Protocols

The characterization of L-368,899's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competitive Binding Assay

This assay is the primary method used to determine the binding affinity (IC50 and Ki values) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To quantify the binding affinity of L-368,899 for oxytocin and vasopressin receptors.

Materials and Reagents:

-

Cell Membranes: Preparations from cells or tissues expressing the receptor of interest (e.g., rat or human uterine tissue for OTR, or cell lines recombinantly expressing V1a or V2 receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Vasopressin for vasopressin receptors, [¹²⁵I]-ornithine vasotocin analog for oxytocin receptors).[6]

-

Test Compound: L-368,899.

-

Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., Tris-HCl with MgCl₂).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of L-368,899.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature are specific to the receptor and radioligand used.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation and are used to determine whether a compound acts as an agonist or an antagonist.

V1a and V1b receptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct indicator of receptor activation.[7]

Objective: To determine the antagonist effect of L-368,899 on vasopressin-induced V1a or V1b receptor activation.

Protocol Outline:

-

Cell Culture and Labeling: Culture cells expressing the V1a or V1b receptor and label them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Compound Treatment: Pre-incubate the labeled cells with varying concentrations of L-368,899.

-

Agonist Stimulation: Stimulate the cells with a known V1a/V1b receptor agonist (e.g., arginine vasopressin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Extraction of Inositol Phosphates: Stop the reaction and lyse the cells. Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the concentration of L-368,899 that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50).

The V2 receptor is a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

Objective: To determine the antagonist effect of L-368,899 on vasopressin-induced V2 receptor activation.

Protocol Outline:

-

Cell Culture: Culture cells expressing the V2 receptor.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of L-368,899 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Agonist Stimulation: Stimulate the cells with a known V2 receptor agonist (e.g., arginine vasopressin or desmopressin).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or other immunoassay formats).

-

Data Analysis: Determine the concentration of L-368,899 that inhibits 50% of the agonist-induced cAMP accumulation (IC50).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the vasopressin receptors and the point of inhibition by an antagonist like L-368,899.

Caption: Vasopressin receptor signaling pathways and antagonism by L-368,899.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental protocols described.

Caption: Workflow for a competitive radioligand binding assay.

Caption: General workflow for a functional antagonism assay.

Conclusion

L-368,899 is a highly selective antagonist for the oxytocin receptor with significantly lower affinity for the vasopressin V1a and V2 receptors. This selectivity profile, established through radioligand binding and functional assays, makes it a critical tool for differentiating the physiological and behavioral effects of oxytocin from those of vasopressin. While the interaction of L-368,899 with the V1b receptor remains to be fully characterized in publicly available literature, the existing data strongly supports its utility as a selective OTR antagonist in research settings. Researchers employing L-368,899 should consider the documented selectivity ratios and the potential for off-target effects at high concentrations.

References

- 1. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 7. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Non-Peptide Oxytocin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of non-peptide oxytocin antagonists. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in the field. This guide summarizes key pharmacokinetic data, details experimental methodologies for their determination, and visualizes relevant biological pathways and workflows.

Introduction to Non-Peptide Oxytocin Antagonists

Oxytocin, a nine-amino-acid peptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Consequently, antagonists of the oxytocin receptor (OTR) have been investigated for various therapeutic applications, most notably for the management of preterm labor. While the first generation of OTR antagonists were peptide-based, such as atosiban, their limitations, including lack of oral bioavailability, spurred the development of non-peptide antagonists. These small molecule antagonists offer the potential for improved pharmacokinetic properties, including oral administration, which is advantageous for chronic or outpatient treatment regimens.

This guide focuses on the pharmacokinetic profiles of several prominent non-peptide oxytocin antagonists, providing a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Data of Non-Peptide Oxytocin Antagonists

The following tables summarize the available quantitative pharmacokinetic data for key non-peptide oxytocin antagonists. These tables are designed for easy comparison across different compounds and species.

Table 1: Pharmacokinetic Parameters of L-368,899

| Species | Dose | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (female) | 10 mg/kg (IV) | ~2 | 18 | 2.0-2.6 | - | [1] |

| Rat (male) | 10 mg/kg (IV) | ~2 | 23-36 | 2.0-2.6 | - | [1] |

| Rat (female) | 5 mg/kg (oral) | - | - | - | 14 | [1][2] |

| Rat (male) | 5 mg/kg (oral) | - | - | - | 18 | [1][2] |

| Rat (male) | 25 mg/kg (oral) | - | - | - | 41 | [1] |

| Dog (female) | 10 mg/kg (IV) | ~2 | 23-36 | 3.4-4.9 | - | [1] |

| Dog | 5 mg/kg (oral) | - | - | - | 17 | [1] |

| Dog | 33 mg/kg (oral) | - | - | - | 41 | [1] |

| Coyote | 3 mg/kg (IM) | - | - | - | - | [3][4] |

Table 2: Pharmacokinetic Parameters of Retosiban (GSK221149A)

| Species | Dose | T1/2 (h) | CL | Vdss | Oral Bioavailability (%) | Reference |

| Rat | - | 1.4 | Low to moderate intrinsic clearance | - | ~100 | [5] |

| Human | Oral | 1.45 | - | - | - | [6] |

Table 3: Pharmacokinetic Parameters of Epelsiban (GSK557296)

| Species | Dose | T1/2 (h) | CL | Vdss | Oral Bioavailability (%) | Reference |

| Rat | - | - | Low intrinsic clearance | - | 55 | [7] |

| Cynomolgus Monkey | - | - | Low intrinsic clearance | - | Comparable to retosiban | [7] |

| Human | - | - | Low intrinsic clearance | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacokinetic characterization of non-peptide oxytocin antagonists.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a non-peptide oxytocin antagonist following intravenous and oral administration in a relevant animal model (e.g., rat, dog).

Materials:

-

Test compound (non-peptide oxytocin antagonist)

-

Vehicle for dosing (e.g., saline, polyethylene glycol)

-

Animal model (e.g., Sprague-Dawley rats, Beagle dogs), with appropriate ethical approval

-

Cannulas for blood sampling

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum. For intravenous studies, surgically implant a catheter in a suitable vein (e.g., jugular vein) for drug administration and blood sampling.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of the test compound dissolved in a suitable vehicle via the implanted catheter.

-

Oral (PO): Administer the test compound via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using non-compartmental or compartmental analysis software. Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a non-peptide oxytocin antagonist in the presence of liver microsomal enzymes, primarily cytochrome P450s.

Materials:

-

Test compound

-

Pooled liver microsomes (from human or relevant animal species)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath

-

LC-MS/MS for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Initiation of Reaction: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Plasma Protein Binding Assay

Objective: To determine the extent to which a non-peptide oxytocin antagonist binds to plasma proteins.

Materials:

-

Test compound

-

Plasma (from human or relevant animal species)

-

Phosphate buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

-

Incubator

-

LC-MS/MS for analysis

Procedure:

-

Sample Preparation: Spike the test compound into plasma.

-

Equilibrium Dialysis: Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber, separated by a semi-permeable membrane.

-

Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sample Collection: After incubation, collect samples from both the plasma and the buffer chambers.

-

Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

-

Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) x 100.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of non-peptide oxytocin antagonists.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key signaling event leading to various cellular responses, including smooth muscle contraction. Non-peptide oxytocin antagonists competitively block the binding of oxytocin to its receptor, thereby inhibiting this downstream signaling cascade.

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

This workflow outlines the key steps involved in a typical in vivo pharmacokinetic study of a non-peptide oxytocin antagonist in an animal model.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mttlab.eu [mttlab.eu]

- 7. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

L-366,811 and its Role in Social Behavior Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-366,811, a non-peptide oxytocin receptor antagonist, and its relevance in the study of social behavior. While specific quantitative data for L-366,811 is limited in publicly available literature, this document contextualizes its development and utilizes data from the closely related and extensively studied antagonist, L-368,899, to provide a comprehensive pharmacological and methodological framework. This guide includes a summary of quantitative data, detailed experimental protocols for social behavior assays, and visualizations of the oxytocin receptor signaling pathway and a typical experimental workflow.

Introduction

The neuropeptide oxytocin plays a critical role in regulating a wide array of social behaviors, including social recognition, social bonding, and maternal behavior. The oxytocin receptor (OTR), a G-protein coupled receptor, mediates these effects. The development of selective OTR antagonists has been instrumental in elucidating the precise mechanisms of oxytocin signaling in social cognition and behavior.

L-366,811 belongs to a class of non-peptide OTR antagonists developed to overcome the limitations of earlier peptide-based antagonists, such as poor oral bioavailability and limited brain penetration. While L-366,811 was a key step in the development of these compounds, its successor, L-368,899, has been more extensively characterized and utilized in social behavior research. This guide will therefore focus on the established role and properties of these antagonists in studying social behavior, with a primary focus on the data available for L-368,899 as a representative of this class.

Pharmacological Profile

The defining characteristic of L-366,811 and related compounds is their ability to selectively bind to and block the oxytocin receptor, thereby inhibiting the downstream signaling cascades initiated by oxytocin.

Data Presentation

The following table summarizes the available quantitative data for the non-peptide oxytocin receptor antagonist L-368,899, which is structurally and functionally related to L-366,811. This data is provided to illustrate the typical pharmacological profile of this class of antagonists.

| Parameter | Species | Tissue/Receptor | Value | Reference |

| Binding Affinity (Ki) | Coyote | Oxytocin Receptor (OTR) | 12.38 nM | [1] |

| Coyote | Vasopressin 1a Receptor (AVPR1a) | 511.6 nM | [1] | |

| IC50 | Rat | Uterine OTR | 8.9 nM | |

| Human | Uterine OTR | 26 nM | ||

| Selectivity | Coyote | OTR vs AVPR1a | >40-fold | [1] |

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular events that are crucial for its effects on social behavior. Antagonists like L-366,811 prevent the initiation of this pathway.

Experimental Protocols

The following is a detailed methodology for a representative experiment investigating the role of an oxytocin receptor antagonist in social recognition memory in rodents.

Social Recognition Test

Objective: To assess the effect of L-366,811 (or a related antagonist) on the ability of a subject animal to recognize a previously encountered conspecific.

Animals: Adult male rats or mice are commonly used. Animals should be housed in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.

Materials:

-

Test arena (e.g., a clean, standard rodent cage with fresh bedding)

-

L-366,811 or a related OTR antagonist (e.g., L-368,899)

-

Vehicle solution (e.g., saline or a suitable solvent for the antagonist)

-

Syringes for administration (intraperitoneal or subcutaneous)

-

Juvenile conspecifics (as social stimuli)

-

Video recording and analysis software

Procedure:

-

Habituation:

-

Habituate the subject animals to the test arena for a set period (e.g., 10 minutes) on two consecutive days prior to the test day to reduce novelty-induced stress.

-

Handle the animals daily for at least a week before the experiment to minimize handling stress.

-

-

Drug Administration:

-

On the test day, administer the OTR antagonist or vehicle to the subject animals at a predetermined time before the first trial (e.g., 30-60 minutes). The dose will depend on the specific compound and route of administration and should be determined from pilot studies or literature.

-

-

Trial 1 (T1) - Initial Exposure:

-

Place the subject animal in the test arena.

-

After a brief acclimatization period (e.g., 2 minutes), introduce a juvenile stimulus animal into the arena.

-

Record the total time the subject animal spends investigating the juvenile (e.g., sniffing the head, anogenital region) for a fixed duration (e.g., 5 minutes).

-

At the end of T1, remove the juvenile stimulus animal.

-

-

Inter-Trial Interval (ITI):

-

Return the subject animal to its home cage for a specific ITI (e.g., 30 minutes to 2 hours). This interval is critical as it tests short-term social memory.

-

-

Trial 2 (T2) - Re-exposure:

-

After the ITI, place the subject animal back into the same test arena.

-

Re-introduce the same juvenile stimulus animal from T1.

-

Record the duration of social investigation for the same fixed duration as in T1 (e.g., 5 minutes).

-

Data Analysis:

-

A social recognition index is calculated for each animal: (Time in T2) / (Time in T1 + Time in T2).

-

A significant decrease in investigation time from T1 to T2 in the vehicle-treated group indicates intact social memory.

-

A lack of significant decrease in investigation time in the antagonist-treated group, or a significantly higher recognition index compared to the vehicle group, suggests impairment of social recognition memory.

-

Statistical analysis is typically performed using t-tests or ANOVA to compare the investigation times and recognition indices between treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a study investigating the effects of an OTR antagonist on social behavior.

References

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become a critical pharmacological tool in neuroscience research.[2][3][4] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocin pathways, which are implicated in a variety of social behaviors.[5][6] This technical guide provides a comprehensive overview of the early-stage research on L-368,899, including its mechanism of action, binding characteristics, and key experimental protocols.

Mechanism of Action

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[1][7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1][7] Blockade of OTR activation by L-368,899 inhibits the subsequent signaling cascade, which includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium.[7][8] This inhibition of oxytocin-mediated signaling underlies its physiological effects, such as the reduction of uterine contractions.[7]

Quantitative Data Summary

The binding affinity and selectivity of L-368,899 have been characterized across various species. The following tables summarize the key quantitative data available from early-stage research.

Table 1: Binding Affinity of L-368,899 for Oxytocin Receptors (OTR)

| Species/Tissue | Parameter | Value (nM) | Reference |

| Coyote (Brain) | Ki | 12.38 | [2] |

| Rat (Uterus) | IC50 | 8.9 | [9] |

| Human (Uterus) | IC50 | 26 | [9] |

Table 2: Selectivity Profile of L-368,899 (Binding Affinity for Vasopressin Receptors)

| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Reference |

| Vasopressin V1a | Coyote (Brain) | Ki | 511.6 | [2] |

| Vasopressin V1a | Human (Liver) | IC50 | 370 | |

| Vasopressin V2 | Human (Kidney) | IC50 | 570 | |

| Vasopressin V1a | Rat (Liver) | IC50 | 510 | [9] |

| Vasopressin V2 | Rat (Kidney) | IC50 | 960 | [9] |

Note: A higher Ki or IC50 value indicates lower binding affinity.

Table 3: Pharmacokinetic Parameters of L-368,899

| Species | Dose & Route | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (Female) | 10 mg/kg IV | ~2 | 18 | 2.0 - 2.6 | - | [10] |

| Rat (Female) | 5 mg/kg Oral | - | - | - | 14 | [10] |

| Rat (Male) | 5 mg/kg Oral | - | - | - | 18 | [10] |

| Dog (Female) | 1, 2.5, 10 mg/kg IV | ~2 | 23 - 36 | 3.4 - 4.9 | - | [10] |

| Dog (Female) | 5 mg/kg Oral | - | - | - | 17 | [10] |

| Dog (Female) | 33 mg/kg Oral | - | - | - | 41 | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments used in the early-stage research of L-368,899.

Competitive Binding Autoradiography

This in vitro protocol is utilized to determine the binding affinity (Ki) and selectivity of L-368,899 for its target receptors.

Objective: To quantify the ability of L-368,899 to displace a radiolabeled ligand from oxytocin and vasopressin receptors in tissue sections.

Materials:

-

Frozen brain tissue sections (e.g., from coyote or human)[2][11]

-

Radioligand for OTR (e.g., 125I-ornithine vasotocin analog, 125I-OVTA)[12]

-

Radioligand for AVPR1a (e.g., 125I-linear vasopressin antagonist, 125I-LVA)[12]

-

L-368,899 solutions of varying concentrations

-

Incubation and wash buffers

-

Phosphor imaging screens and imager

Procedure:

-

Tissue Preparation: Brain tissue is frozen and sliced into thin sections (e.g., 20 µm) using a cryostat and mounted on microscope slides.[11][12]

-

Incubation: Slides are incubated with a constant concentration of the radioligand and varying concentrations of L-368,899. This allows for competition between the two compounds for binding to the target receptor.

-

Washing: Following incubation, the slides are washed in buffer to remove any unbound radioligand.[1]

-

Signal Detection: The slides are then apposed to phosphor imaging screens to detect the radioactive signal.[1]

-

Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 value (the concentration of L-368,899 that inhibits 50% of radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vivo Uterine Contraction Assay

This in vivo protocol is used to assess the functional antagonism of the oxytocin receptor by L-368,899.

Objective: To measure the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in a live animal model.

Materials:

-

Live, anesthetized female animal model (e.g., rat)

-

L-368,899 solutions for administration

-

Oxytocin solution

-

Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula)[1]

Procedure:

-

Animal Preparation: The animal is anesthetized, and a cannula is surgically placed in a uterine horn to monitor intrauterine pressure.[1]

-

Baseline Measurement: Baseline uterine activity is recorded.[1]

-

Drug Administration: L-368,899 is administered at various doses through the desired route (e.g., intravenous bolus).[1]

-

Oxytocin Challenge: After a predetermined time following L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions.[1]

-

Data Analysis: The integrated area under the curve of the uterine pressure readings is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (often denoted as an ED50 or equivalent) is calculated.[1]

Visualizations

Signaling Pathway Diagram

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Experimental Workflow Diagram

Caption: Generalized experimental workflows for in vitro and in vivo studies of L-368,899.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-368,899 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

Methodological & Application

Application Notes and Protocols for L-368,899 in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed for the potential prevention of preterm labor, it has become an invaluable pharmacological tool in neuroscience research to investigate the diverse physiological and behavioral roles of the oxytocin system.[3][4][5] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral oxytocin-mediated effects.[3][4][6][7] These application notes provide detailed protocols for the use of L-368,899 in in vivo studies, along with key quantitative data and pathway diagrams to guide experimental design.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[3] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[3][5] Blockade of OTR activation by L-368,899 inhibits the Gq/11-mediated signaling pathway, thereby preventing physiological responses triggered by oxytocin, such as uterine contractions and various social behaviors.[3][8]

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across different species and receptor types.

Binding Affinity and Selectivity

| Species/Receptor | Parameter | Value | Reference |

| Rat Uterus OTR | IC50 | 8.9 nM | [2] |

| Human Uterus OTR | IC50 | 26 nM | [2] |

| Coyote OTR | Ki | 12 nM | [4][9][10] |

| Human Vasopressin V1a Receptor | IC50 | 370 nM | |

| Human Vasopressin V2 Receptor | IC50 | 570 nM | |

| Rat Liver Vasopressin Receptor | IC50 | 890 nM | [2] |

| Rat Kidney Vasopressin Receptor | IC50 | 2400 nM | [2] |

| Human Liver Vasopressin Receptor | IC50 | 510 nM | [2] |

| Human Kidney Vasopressin Receptor | IC50 | 960 nM | [2] |

L-368,899 displays over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[4][9][10]

Pharmacokinetic Parameters

| Species | Route | Dose | t1/2 | Cmax | Bioavailability | Reference |

| Rat (Female) | IV | 10 mg/kg | ~2 hr | - | - | [1] |

| Rat (Female) | Oral | 5 mg/kg | - | <1 hr | 14% | [1][2] |

| Rat (Male) | Oral | 5 mg/kg | - | <1 hr | 18% | [1][2] |

| Rat (Male) | Oral | 25 mg/kg | - | - | 41% | [1] |

| Dog (Female) | IV | 1, 2.5, 10 mg/kg | ~2 hr | - | - | [1] |

| Dog (Female) | Oral | 5 mg/kg | - | <1 hr | 17% | [1] |

| Dog (Female) | Oral | 33 mg/kg | - | 1-4 hr | 41% | [1] |

| Coyote | IM | 3 mg/kg | - | Peak in CSF at 15-30 min | - | [4][9][10] |

| Rhesus Monkey | IV | 1 mg/kg | - | Accumulates in limbic areas | - | [7][11][12] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis in Coyotes

This protocol is adapted from studies assessing the time course of L-368,899 in blood and cerebrospinal fluid (CSF).[4]

1. Materials:

-

L-368,899 (commercially available)

-

Sterile saline (0.9%)

-

Anesthetic agents (e.g., ketamine hydrochloride and xylazine hydrochloride)

-

Equipment for blood and CSF collection

-

Centrifuge, storage vials, and -80°C freezer

2. Drug Preparation:

-

Formulate L-368,899 in sterile saline to the desired concentration (e.g., 3 mg/kg).[4]

3. Animal Procedure:

-

Anesthetize the animal following approved institutional protocols.

-

Collect baseline blood and CSF samples (t0).

-

Administer L-368,899 via intramuscular (IM) injection into the biceps femoris muscle of the hindlimb.[4] Record the time of injection.

-

Collect a time course of paired blood and CSF samples at 15, 30, 45, 60, and 90 minutes post-injection.[4]

-

Immediately centrifuge blood samples at 4°C for 15 minutes.

-